molecular formula C13H11FOS B6373777 3-Fluoro-4-(4-methylthiophenyl)phenol CAS No. 1261923-62-9

3-Fluoro-4-(4-methylthiophenyl)phenol

Cat. No.: B6373777
CAS No.: 1261923-62-9
M. Wt: 234.29 g/mol
InChI Key: PRZSMRCWYJSVQF-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methylthiophenyl)phenol is a fluorinated aromatic compound characterized by a phenol backbone substituted with a fluorine atom at the 3-position and a 4-methylthiophenyl group at the 4-position. This compound is of interest in materials science, particularly in liquid crystal development, and may have applications in organic synthesis due to its reactive phenolic and thioether groups .

Properties

IUPAC Name

3-fluoro-4-(4-methylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c1-16-11-5-2-9(3-6-11)12-7-4-10(15)8-13(12)14/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZSMRCWYJSVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(4-methylthiophenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and 4-methylthiophenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 4-fluorophenol undergoes a nucleophilic substitution reaction with 4-methylthiophenol in the presence of a base to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(4-methylthiophenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Quinones or other oxidized phenolic compounds.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Compounds with substituted nucleophiles in place of the fluorine atom.

Scientific Research Applications

3-Fluoro-4-(4-methylthiophenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methylthiophenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The methylthio group may contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key substituents and their impacts on physicochemical properties:

Compound Name Substituent (Position) Key Properties References
3-Fluoro-4-(4-methylthiophenyl)phenol 4-methylthiophenyl (C-4) Moderate polarity, sulfur-mediated π-conjugation; potential for redox activity
3-Fluoro-4-(trifluoromethyl)phenol Trifluoromethyl (C-4) High electronegativity, lipophilicity; enhanced thermal stability
4-(3-Fluoro-4-methoxyphenyl)phenol Methoxy (C-4) Increased solubility in polar solvents; reduced chemical reactivity
3-Fluoro-4-(octyloxy)phenol Octyloxy (C-4) Long alkyl chain improves liquid crystalline behavior; low water solubility
3-Fluoro-4-(pyrrol-1-yl)phenol Pyrrol-1-yl (C-4) Nitrogen heterocycle enhances mesogenic properties; tunable electronic effects

Key Observations :

  • Electronic Effects : The 4-methylthiophenyl group provides moderate electron-withdrawing effects compared to the strongly electron-withdrawing trifluoromethyl group . This difference may influence reactivity in electrophilic substitution reactions.
  • Solubility : Methoxy and octyloxy substituents enhance solubility in organic solvents, while sulfur-containing groups (e.g., methylthiophenyl) offer intermediate polarity .
  • Thermal Stability : Trifluoromethyl-substituted derivatives exhibit higher thermal stability due to the strong C-F bonds, making them suitable for high-temperature applications .

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